15-羟基铁锈醇

描述

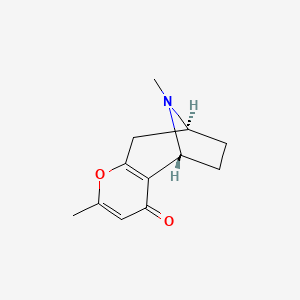

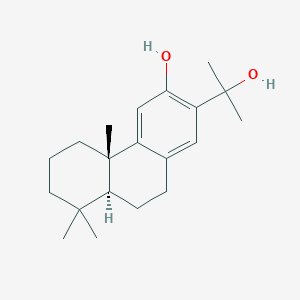

15-Hydroxyferruginol is a natural phenolic compound found in plants . It is a powder with a molecular formula of C20H30O2 . It is used for laboratory purposes only .

Synthesis Analysis

The synthesis of 15-Hydroxyferruginol involves the action of cytochrome P450 genes in the abietane diterpenoid biosynthesis pathway . Two ferruginol synthases and a 11-hydroxyferruginol synthase have been identified from a traditional Chinese medicinal herb Isodon lophanthoides . These synthases are proposed to be involved in two independent abietane diterpenoids biosynthetic pathways .Molecular Structure Analysis

The molecular structure of 15-Hydroxyferruginol is consistent with its molecular formula C20H30O2 . The structure has been confirmed by 1H-NMR .Chemical Reactions Analysis

In the biosynthesis of 15-Hydroxyferruginol, ferruginol synthases hydroxylate the C12 position of abietatriene to form ferruginol . A 11-hydroxyferruginol synthase catalyzes two successive oxidations at C12 and C11 of abietatriene, leading to the formation of 11-hydroxyferruginol .Physical And Chemical Properties Analysis

15-Hydroxyferruginol is a powder with a molecular weight of 302.5 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is stored protected from air and light, and refrigerated or frozen at 2-8 °C .科学研究应用

抗菌和抗微生物活性

与抗生素的抗菌协同作用:研究表明,乳铁蛋白的某些衍生物(可能在结构上与 15-羟基铁锈醇相关)可以增强抗生素的抗菌活性。这种作用特别针对医院环境中威胁严重的铜绿假单胞菌的耐药菌株 (Sanchez-Gomez 等,2010)。

抗菌化合物的合成:已经报道了从松香酸衍生物(包括与 15-羟基铁锈醇密切相关的 18-羟基铁锈醇)合成抗菌化合物。这种合成已经产生了具有显着抗菌特性的化合物 (Alvarez-Manzaneda 等,2010)。

癌症研究

- 抗肿瘤特性:研究已经确定了红杉树球果中类似于 15-羟基铁锈醇的化合物,例如 20-羟基铁锈醇。这些化合物对各种人类肿瘤细胞表现出强烈的抑制作用,表明具有潜在的抗癌应用 (Son 等,2005)。

在炎症反应中的作用

- 对宿主脂质介质的影响:研究表明,某些铜绿假单胞菌毒力因子可以破坏宿主促消炎脂质介质(如 15-epi-脂氧素 A4)的产生。这一过程在囊性纤维化和慢性肺病的背景下至关重要 (Flitter 等,2016)。

抗菌疗法的开发

- 新型抗菌肽:合成抗菌肽(如 PXL150)的开发和评估证明了对铜绿假单胞菌的显着疗效,表明开发新型抗菌疗法的一种潜在途径 (Björn 等,2015)。

胃癌研究

- 15-羟基前列腺素脱氢酶的调节:一项关于胃癌的研究表明,15-羟基前列腺素脱氢酶在胃癌中下调,影响肿瘤进展。这可以提供对与 15-羟基铁锈醇类似的衍生物相关的机制的见解 (Thiel 等,2009)。

在免疫反应中的作用

颗粒酶的抗菌特性:对免疫调节剂颗粒酶的研究揭示了对铜绿假单胞菌等细菌的特定抗菌活性。此类研究的见解可以推论到 15-羟基铁锈醇等化合物 (Wei 等,2016)。

针对 MRSA 的新型抗菌剂:新型吲哚-噻唑烷酮偶联物作为抗菌剂的开发展示了寻找针对耐药菌株的新治疗方法的持续努力,这可能是 15-羟基铁锈醇衍生物的一个相关应用领域 (Abo-Ashour 等,2018)。

心血管和肺部研究

- 脂氧合酶在肺动脉高压中的作用:关于脂氧合酶产物(如 15-羟基二十碳四烯酸)在缺氧条件下肺血管重塑和血管生成中的作用的研究提供了对类似化合物在肺部疾病中的潜在作用的见解 (Ma 等,2011)。

作用机制

Target of Action

The primary targets of 15-Hydroxyferruginol are the enzymes involved in the biosynthesis of abietane diterpenoids . These enzymes, specifically the cytochrome P450s, play a crucial role in the oxidation of the abietane skeleton abietatriene .

Mode of Action

15-Hydroxyferruginol interacts with its targets, the cytochrome P450s, by serving as a substrate for these enzymes . The enzymes then catalyze the hydroxylation of the C12 position of abietatriene, a key step in the biosynthesis of abietane diterpenoids .

Biochemical Pathways

15-Hydroxyferruginol is involved in the biosynthesis of abietane diterpenoids, a class of compounds that exhibit a wide range of pharmaceutical activities . Two ferruginol synthases and a 11-hydroxyferruginol synthase have been identified, suggesting the existence of at least two independent abietane diterpenoids biosynthetic pathways . These pathways are likely to have downstream effects on the production of other bioactive compounds in the plant.

Result of Action

The molecular and cellular effects of 15-Hydroxyferruginol’s action are largely determined by its role in the biosynthesis of abietane diterpenoids . By serving as a substrate for key enzymes in this pathway, 15-Hydroxyferruginol contributes to the production of these bioactive compounds, which have various therapeutic effects.

Action Environment

The action of 15-Hydroxyferruginol is likely to be influenced by various environmental factors. For instance, the expression of the enzymes it targets can be affected by factors such as light, temperature, and the availability of nutrients . These factors can, in turn, influence the compound’s action, efficacy, and stability.

安全和危害

15-Hydroxyferruginol should be handled with care. Contact with eyes, skin, and clothing should be avoided . Ingestion and inhalation should also be avoided . In case of contact, the affected area should be flushed with plenty of water . If ingested, do not induce vomiting and consult a doctor immediately .

未来方向

Future research could focus on the functional characterization of P450s that oxidize the abietane skeleton abietatriene . This could lead to a better understanding of the biosynthesis of 15-Hydroxyferruginol and other abietane diterpenoids . Additionally, the large-scale production of secondary metabolites by metabolic engineering could provide a sustainable alternative for the production of 15-Hydroxyferruginol .

属性

IUPAC Name |

(4bS,8aS)-2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3/t17-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCYTPYLLIAKGA-FXAWDEMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=CC(=C(C=C23)O)C(C)(C)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Hydroxyferruginol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)

![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)